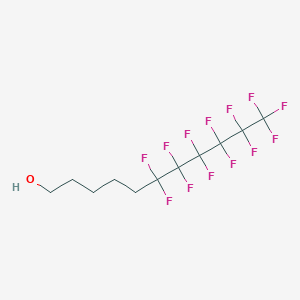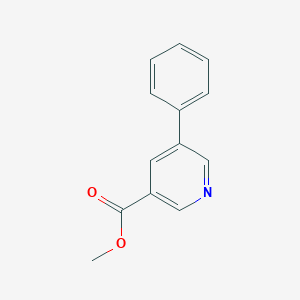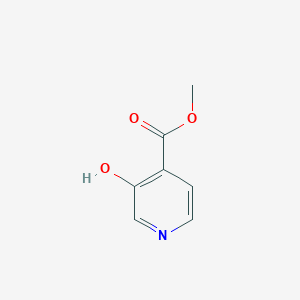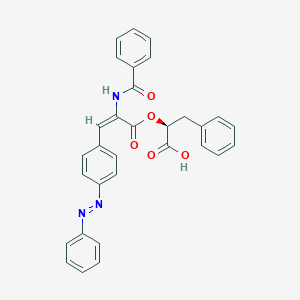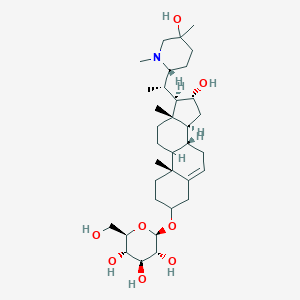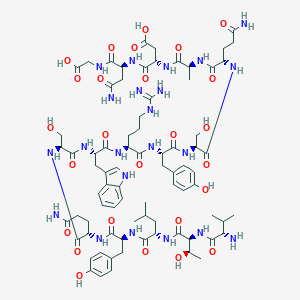
Tendamistat (12-26)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tendamistat (12-26) is a synthetic peptide that has been extensively studied for its potential applications in scientific research. It is a truncated version of the naturally occurring protein, bovine pancreatic trypsin inhibitor (BPTI), which is known for its ability to inhibit trypsin, a digestive enzyme. Tendamistat (12-26) has been found to have a similar inhibitory effect on trypsin, making it a valuable tool for studying the activity of this enzyme.
Mecanismo De Acción
Tendamistat (Tendamistat (12-26)) works by binding to the active site of trypsin, preventing it from cleaving peptide bonds in proteins. This inhibition is reversible, meaning that the peptide can be removed from the active site, allowing trypsin to resume its activity.
Efectos Bioquímicos Y Fisiológicos
In addition to its inhibitory effect on trypsin, Tendamistat (Tendamistat (12-26)) has been found to have other biochemical and physiological effects. For example, it has been shown to inhibit the activity of other protease enzymes, such as chymotrypsin and elastase. It has also been found to have anti-inflammatory properties, making it a potential therapeutic agent for conditions such as arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Tendamistat (Tendamistat (12-26)) in lab experiments is its specificity for trypsin. This allows researchers to study the effects of other proteins and enzymes on protein digestion without interference from trypsin. However, one limitation of using Tendamistat (Tendamistat (12-26)) is that it only inhibits trypsin, meaning that other enzymes involved in protein digestion may still be active.
Direcciones Futuras
There are several potential future directions for research on Tendamistat (Tendamistat (12-26)). One area of interest is the development of new inhibitors based on the structure of the peptide. Researchers are also exploring the use of Tendamistat (Tendamistat (12-26)) as a therapeutic agent for conditions such as arthritis and other inflammatory diseases. Additionally, there is interest in using Tendamistat (Tendamistat (12-26)) as a tool for studying the structure and function of other protease enzymes.
Métodos De Síntesis
Tendamistat (Tendamistat (12-26)) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain, which is attached to a solid support. The process is automated and can be performed on a large scale, making it a cost-effective way to produce large quantities of the peptide.
Aplicaciones Científicas De Investigación
Tendamistat (Tendamistat (12-26)) has been used in a variety of scientific research applications. One of its primary uses is as a trypsin inhibitor. Trypsin is a protease enzyme that is involved in the digestion of proteins. By inhibiting trypsin, researchers can study the effects of other enzymes and proteins on protein digestion.
Propiedades
Número CAS |
135307-06-1 |
|---|---|
Nombre del producto |
Tendamistat (12-26) |
Fórmula molecular |
C79H114N22O26 |
Peso molecular |
1787.9 g/mol |
Nombre IUPAC |
(3S)-3-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-4-[[(2S)-4-amino-1-(carboxymethylamino)-1,4-dioxobutan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C79H114N22O26/c1-36(2)26-50(98-78(127)64(39(6)104)101-77(126)63(83)37(3)4)70(119)95-51(27-40-13-17-43(105)18-14-40)71(120)91-49(22-24-59(81)108)69(118)99-57(35-103)76(125)96-53(29-42-32-87-46-11-8-7-10-45(42)46)73(122)90-47(12-9-25-86-79(84)85)68(117)94-52(28-41-15-19-44(106)20-16-41)72(121)100-56(34-102)75(124)92-48(21-23-58(80)107)67(116)89-38(5)65(114)93-55(31-61(110)111)74(123)97-54(30-60(82)109)66(115)88-33-62(112)113/h7-8,10-11,13-20,32,36-39,47-57,63-64,87,102-106H,9,12,21-31,33-35,83H2,1-6H3,(H2,80,107)(H2,81,108)(H2,82,109)(H,88,115)(H,89,116)(H,90,122)(H,91,120)(H,92,124)(H,93,114)(H,94,117)(H,95,119)(H,96,125)(H,97,123)(H,98,127)(H,99,118)(H,100,121)(H,101,126)(H,110,111)(H,112,113)(H4,84,85,86)/t38-,39+,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,63-,64-/m0/s1 |
Clave InChI |
QFVHHVFVZLFPHM-UCEBDAAVSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)O)NC(=O)[C@H](C(C)C)N)O |
SMILES |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(C(C)C)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(C(C)C)N |
Otros números CAS |
135307-06-1 |
Secuencia |
VTLYQSWRYSQADNG |
Sinónimos |
HOE 467 HOE 467 A HOE 467A tendamistat tendamistat (12-26) tendamistate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



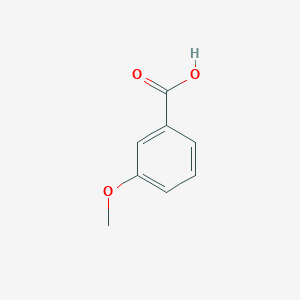
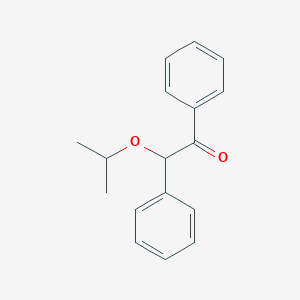
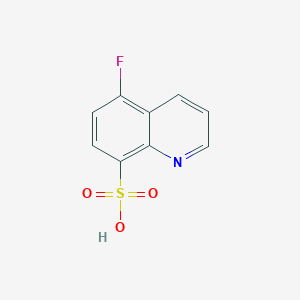
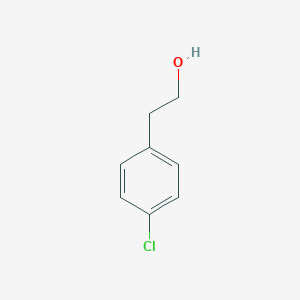
![3-[(4-Chlorophenyl)thio]pentane-2,4-dione](/img/structure/B160503.png)
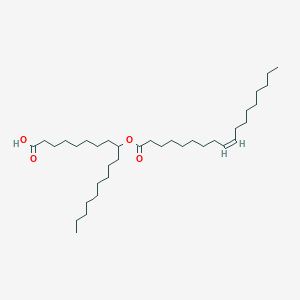
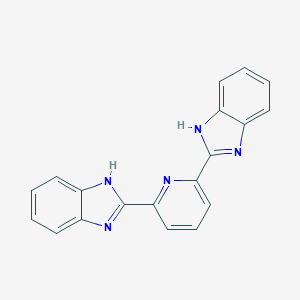
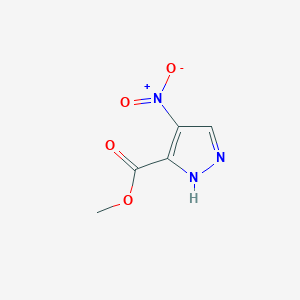
![4,7-Bis(5-bromothiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B160511.png)
